

Application Notes and Protocols for FGH10019 In Vivo Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipogenesis. By inhibiting SREBP-dependent fat synthesis, **FGH10019** has shown potential in preclinical studies to modulate cellular lipid composition. This alteration in the lipidome can enhance the efficacy of chemotherapeutic agents, such as docetaxel, by increasing cancer cell membrane permeability and subsequent intracellular drug accumulation. These application notes provide a detailed protocol for an in vivo experimental study of **FGH10019** in a prostate cancer xenograft model.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study evaluating the efficacy of **FGH10019** in combination with docetaxel in a PC3 prostate cancer xenograft model.

Table 1: In Vivo Efficacy of **FGH10019** and Docetaxel Combination Therapy



Treatment Group	Mean Tumor Volume (mm³) at Day 42	Mean Final Tumor Weight (g)
Vehicle Control	1250 ± 150	1.5 ± 0.2
Docetaxel (4 mg/kg)	800 ± 120	0.9 ± 0.15
FGH10019 (20 mg/kg)	1000 ± 130	1.2 ± 0.18
FGH10019 + Docetaxel	400 ± 80	0.5 ± 0.1

Table 2: Animal Body Weight Monitoring

Treatment Group	Mean Body Weight (g) at Day 0	Mean Body Weight (g) at Day 42
Vehicle Control	22.5 ± 1.5	25.0 ± 1.8
Docetaxel (4 mg/kg)	22.3 ± 1.6	21.5 ± 1.7
FGH10019 (20 mg/kg)	22.6 ± 1.4	24.8 ± 1.5
FGH10019 + Docetaxel	22.4 ± 1.5	21.0 ± 1.6

Experimental Protocols

This section details the methodologies for the in vivo evaluation of **FGH10019**.

- 1. Animal Model and Tumor Establishment
- Animal Strain: Male athymic nude mice (e.g., BALB/c nude or NU/J).
- Age and Weight: 6-8 weeks old, with a body weight of 20-25 g at the start of the experiment.
- Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a
 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%).
 Standard chow and water should be provided ad libitum.
- Cell Line: PC-3 human prostate adenocarcinoma cell line.



- Tumor Implantation:
 - Harvest PC-3 cells during their exponential growth phase.
 - Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
 - \circ Subcutaneously inject 2 x 10⁶ cells in a volume of 100 μ L into the right flank of each mouse.
 - Monitor the mice for tumor growth.

2. Treatment Protocol

- Tumor Growth and Randomization: Once the tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):
 - Vehicle Control
 - Docetaxel
 - FGH10019
 - FGH10019 + Docetaxel
- FGH10019 Administration:
 - Dosage: 20 mg/kg body weight.[1]
 - Formulation: Prepare a suspension of FGH10019 in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile water.
 - Administration: Administer orally three times per week for six weeks.[1]
- · Docetaxel Administration:
 - Dosage: 4 mg/kg body weight.[1]



- Formulation: Dilute docetaxel in a sterile 0.9% sodium chloride solution.
- Administration: Administer via intraperitoneal (i.p.) injection twice per week for six weeks.
 [1]

Monitoring:

- Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
- Record body weight three times weekly to monitor for toxicity.
- Observe the general health and behavior of the mice daily.

3. Endpoint Analysis

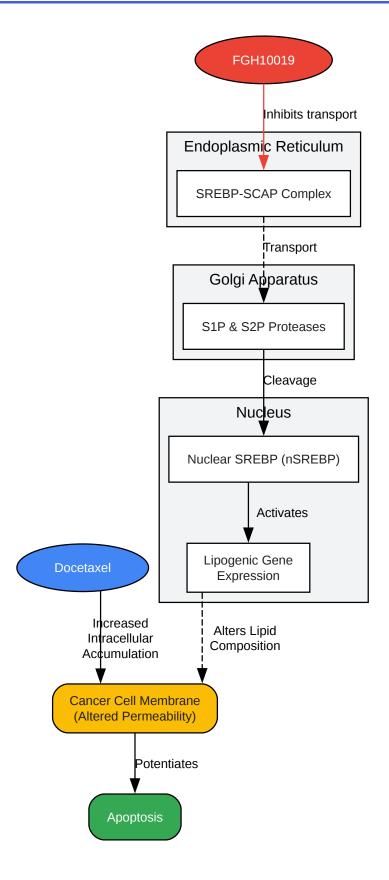
- Euthanasia and Tissue Collection: At the end of the 6-week treatment period, euthanize the mice.
- Tumor Excision and Measurement: Excise the tumors and record their final weight.
- Immunohistochemistry (IHC):
 - Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
 - Cut 4-5 μm sections and mount on slides.
 - Deparaffinize and rehydrate the sections.
 - Perform antigen retrieval using a sodium citrate buffer (pH 6.0).
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Incubate with primary antibodies against Ki-67 (a proliferation marker) and cleaved PARP (an apoptosis marker).
 - Apply a suitable secondary antibody and detection system.
 - Counterstain with hematoxylin.



- Dehydrate, clear, and mount the slides.
- Quantify the percentage of Ki-67 positive cells and the intensity of cleaved PARP staining.

Mandatory Visualization

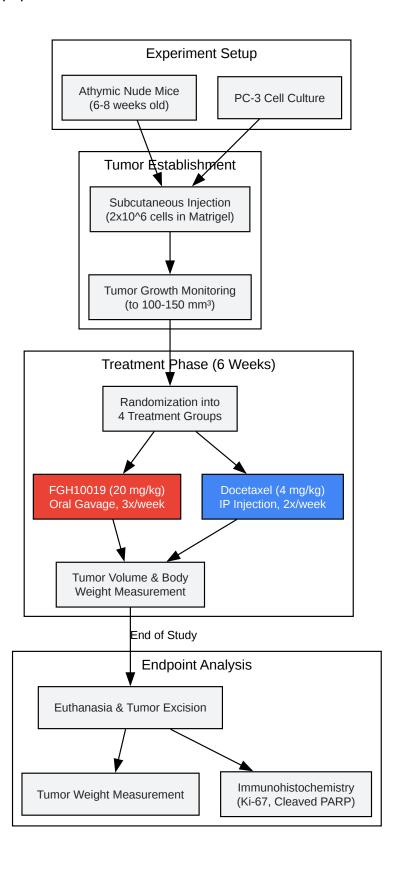




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Caption: **FGH10019** inhibits SREBP transport, altering membrane permeability and enhancing docetaxel-induced apoptosis.





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Caption: Workflow for the in vivo evaluation of **FGH10019** in a prostate cancer xenograft model.

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References

- 1. Docetaxel distribution following intraperitoneal administration in mice PubMed [pubmed.ncbi.nlm.nih.gov]
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